Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate”, commonly known as TBHP, is a chemical compound that has garnered attention for its unique properties and potential applications in various fields of research and industry1.
Molecular Structure Analysis
The exact molecular structure of “Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate” is not available in the literature. However, similar compounds have been studied. For instance, the structures of “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” were confirmed by single crystal X-ray diffraction analysis2.
Chemical Reactions Analysis
Specific chemical reactions involving “Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate” are not available in the literature. However, similar compounds have been used as reagents in the preparation of other compounds. For example, “tert-Butyl 4- (3-hydroxypropyl)piperidine-1-carboxylate” is a reagent in the preparation of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, potent human glutaminyl cyclase inhibitors3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate” are not explicitly mentioned in the literature. However, similar compounds like “tert-Butyl 3- (2-hydroxyethyl)piperidine-1-carboxylate” have a molecular weight of 229.324.
Scientific Research Applications
Synthesis and Pharmacological Activity
Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate, as part of complex molecular structures, has been involved in the synthesis and evaluation of pharmacologically active compounds. For example:
- It played a crucial role in the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which were evaluated for antihypertensive activity, indicating potential applications in cardiovascular health (Clark et al., 1983).
- It was also involved in the preparation of aminoalkanolic derivatives of xanthone with potential antiepileptic activity, suggesting its use in neurological disorder management (Marona et al., 1998).
Role in Anticarcinogenic and Antioxidant Activities
Compounds structurally related to tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate have demonstrated potential anticarcinogenic and antioxidant properties:
- Dietary administration of related compounds showed significant effects on hepatic enzyme activities in rodents, suggesting a role in anticarcinogenic mechanisms (Cha & Heine, 1982).
- Specific substituted phenols, structurally similar to tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate, induced detoxifying enzymes in mice, indicating potential in cancer prevention (De Long et al., 1985).
Industrial Synthesis and Production
The compound has been mentioned in the context of industrial synthesis and production processes, signifying its importance in chemical manufacturing:
- It was noted in the review of synthetic routes of vandetanib, where its derivatives played a critical role, highlighting its application in large-scale industrial production (Mi, 2015).
Toxicology and Safety Studies
Research has also focused on understanding the toxicological profile and safety of related compounds, essential for regulatory compliance and consumer safety:
- Extensive studies were conducted to evaluate the chronic toxicity and carcinogenic potential of related compounds, providing crucial data for safety assessments (Wahle et al., 1999).
Safety And Hazards
The safety and hazards of “Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate” are not explicitly mentioned in the literature. However, similar compounds like “tert-Butyl 3- (2-bromoethyl)piperidine-1-carboxylate” have hazard statements H302, H315, H319, H3355.
Future Directions
The future directions of “Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate” are not explicitly mentioned in the literature. However, it is a chemical compound that has garnered attention for its unique properties and potential applications in various fields of research and industry1.
properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-5-10(9-13)16-8-7-14/h10,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLUYCAMBZUYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144860 | |
Record name | 1-Piperidinecarboxylic acid, 3-(2-hydroxyethoxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate | |
CAS RN |
1353980-11-6 | |
Record name | 1-Piperidinecarboxylic acid, 3-(2-hydroxyethoxy)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-(2-hydroxyethoxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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